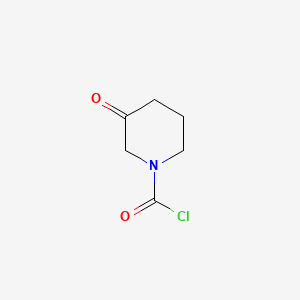
3-Oxopiperidine-1-carbonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxopiperidine-1-carbonylchloride is a chemical compound with the molecular formula C6H8ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Oxopiperidine-1-carbonylchloride can be synthesized through several methods. One common approach involves the reaction of piperidine with phosgene (COCl2) under controlled conditions to introduce the carbonyl chloride group. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Safety measures are crucial due to the toxic nature of phosgene .
Chemical Reactions Analysis
Types of Reactions: 3-Oxopiperidine-1-carbonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: Reduction of the carbonyl group can yield piperidine derivatives with different functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Catalysts: Transition metal catalysts, such as palladium or platinum, can facilitate certain reactions.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
Reduced Piperidine Derivatives: Obtained via reduction reactions.
Cyclized Heterocycles: Resulting from cyclization processes.
Scientific Research Applications
3-Oxopiperidine-1-carbonylchloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It plays a role in the synthesis of drugs targeting neurological disorders and other diseases.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-oxopiperidine-1-carbonylchloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its use in forming various derivatives and its role in biological systems as an enzyme inhibitor .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by reacting with active site residues.
Signal Transduction: It may interfere with signaling pathways by modifying key proteins.
Comparison with Similar Compounds
3-Oxopiperidine-1-carbonylchloride can be compared with other piperidine derivatives:
1-Boc-3-piperidone: Similar in structure but contains a tert-butoxycarbonyl (Boc) protecting group.
4-Piperidone: Lacks the carbonyl chloride group and has different reactivity.
N-Boc-3-pyrrolidinone: A related compound with a pyrrolidine ring instead of piperidine.
Uniqueness: The presence of the carbonyl chloride group in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C6H8ClNO2 |
|---|---|
Molecular Weight |
161.58 g/mol |
IUPAC Name |
3-oxopiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C6H8ClNO2/c7-6(10)8-3-1-2-5(9)4-8/h1-4H2 |
InChI Key |
IICZJSUZXLJWQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CN(C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


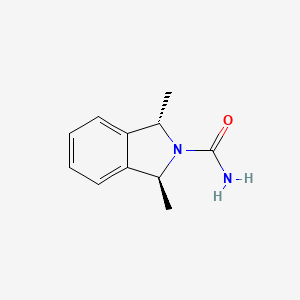

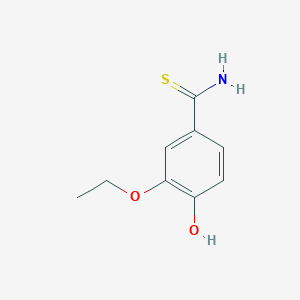
![2-Methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid](/img/structure/B13581860.png)
![2-[4-(4-Chlorobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B13581868.png)
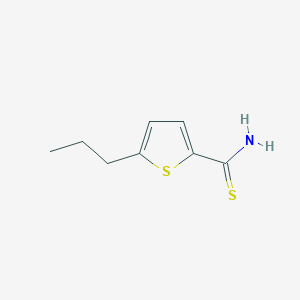
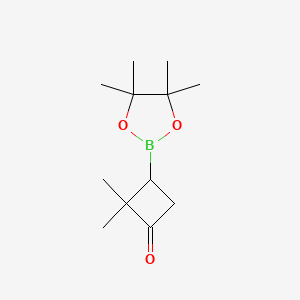

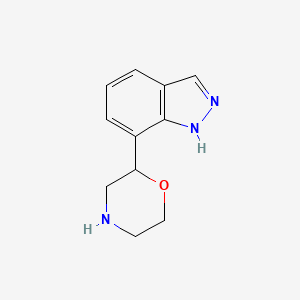
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13581923.png)

![1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13581938.png)
![[3-(Methylamino)propyl]phosphonic acid](/img/structure/B13581946.png)
![rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanolhydrochloride](/img/structure/B13581949.png)
